

Technical Guide: Physical Properties of (R)-4-Amino-2-methyl-1-butanol

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Compound of Interest

Compound Name: (R)-4-Amino-2-methyl-1-butanol

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Introduction

(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its specific stereochemistry and bifunctional nature, possessing both an amine and a hydroxyl group, make it an important intermediate for creating complex, biologically active molecules with high efficacy and specificity.^[1] This guide provides a comprehensive overview of the key physical properties of **(R)-4-Amino-2-methyl-1-butanol**, outlines standard experimental protocols for their determination, and illustrates its role in synthetic applications.

Core Physical and Chemical Properties

The physical properties of **(R)-4-Amino-2-methyl-1-butanol** are critical for its handling, application in synthesis, and for quality control. The following table summarizes these key characteristics.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₃ NO	[1][2][3]
Molecular Weight	103.17 g/mol	[1][2][4]
Appearance	Colorless to slightly yellow clear liquid	[1][2][5]
Boiling Point	80 °C at 1.8 mmHg	[1]
Density	0.94 g/mL	[1]
Refractive Index (n _{20D})	1.46	[1]
Optical Rotation ([α] _{20D})	+14° to +15° (neat)	[1][5][6]
Purity	≥98% (GC, Titration)	[1][2][5][6]
CAS Number	88390-32-3	[1][2][3][4]
Storage	Room Temperature or 2-8°C	[1][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of **(R)-4-Amino-2-methyl-1-butanol**.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][5][7] For substances available in small quantities or that have high boiling points at atmospheric pressure, a micro-boiling point determination under reduced pressure is often employed.

Apparatus:

- Thiele tube or other heating bath (e.g., MelTemp apparatus)[3][8]
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)

- Thermometer
- Vacuum source and manometer

Procedure:

- A small amount (a few milliliters) of **(R)-4-Amino-2-methyl-1-butanol** is placed into the small test tube.^[7]
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum system, and the pressure is lowered to a stable value (e.g., 1.8 mmHg).
- The bath is heated gently.^[3] As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.^[3]
- The heat source is removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.^[3] This temperature and the corresponding pressure are recorded.

Measurement of Density

Density is the mass per unit volume of a substance.^{[9][10]} For a liquid like **(R)-4-Amino-2-methyl-1-butanol**, it can be accurately determined using a pycnometer or a graduated cylinder and balance for a less precise measurement.^[11]

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance

- Temperature-controlled water bath

Procedure:

- The empty pycnometer is cleaned, dried, and its mass is accurately measured.
- The pycnometer is filled with the liquid, ensuring no air bubbles are present.
- The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C) to allow the liquid to reach thermal equilibrium.
- The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.
- The mass of the filled pycnometer is measured.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[\[10\]](#)

Determination of Optical Rotation

Optical rotation is a key property of chiral molecules, indicating their ability to rotate the plane of polarized light.[\[6\]](#) It is measured using a polarimeter.

Apparatus:

- Polarimeter
- Polarimeter sample tube (of a specific path length, e.g., 1 dm)
- Sodium D-line light source (589 nm)[\[6\]](#)

Procedure:

- The polarimeter is calibrated using a blank (the solvent, or in the case of a neat sample, an empty tube).
- The sample tube is carefully filled with **(R)-4-Amino-2-methyl-1-butanol** ("neat" indicates no solvent is used).

- The tube is placed in the polarimeter.
- Plane-polarized light is passed through the sample, and the angle of rotation (the observed rotation, α) is measured by the analyzer.[6][12]
- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times d)$ where α is the observed rotation, l is the path length in decimeters (dm), and d is the density in g/mL for a neat liquid.[6]

Purity Assessment

The purity of **(R)-4-Amino-2-methyl-1-butanol** is typically determined by Gas Chromatography (GC) and/or an acid-base titration.

a) Gas Chromatography (GC)

GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[13]

General Protocol:

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
- Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.[13]
- Separation: A carrier gas (e.g., helium) transports the vaporized sample through a heated column containing the stationary phase. Components separate based on their boiling points and interactions with the stationary phase.
- Detection: A detector (commonly a Flame Ionization Detector or FID for organic compounds) measures the components as they exit the column.[14]
- Analysis: The resulting chromatogram shows peaks corresponding to each component. The purity is calculated by determining the area of the peak for **(R)-4-Amino-2-methyl-1-butanol** as a percentage of the total area of all peaks (excluding the solvent peak).[15]

b) Titration

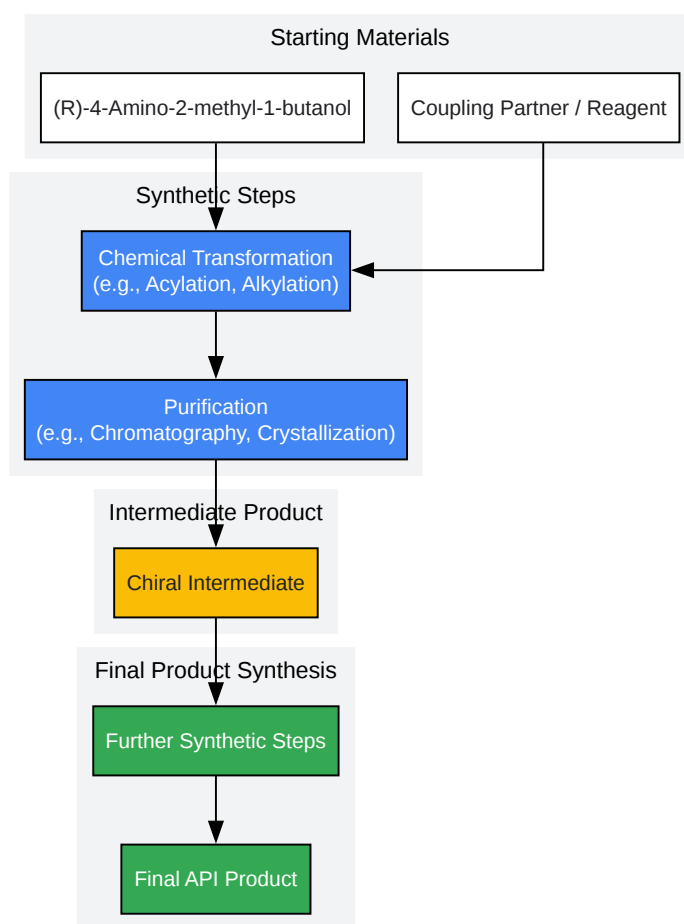
The amine group in the molecule allows for its quantification via acid-base titration.[16]

General Protocol:

- A precisely weighed sample of **(R)-4-Amino-2-methyl-1-butanol** is dissolved in a suitable solvent (e.g., isopropyl alcohol).
- A few drops of a suitable indicator are added.
- The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid, HCl) of known concentration.[16][17]
- The endpoint is reached when a color change indicates that all the amine has been neutralized.
- The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.[17]

Application in Synthesis: A Logical Workflow

(R)-4-Amino-2-methyl-1-butanol is a chiral building block. Its primary application is in asymmetric synthesis, where it is used to introduce a specific stereocenter into a target molecule. The following diagram illustrates a generalized workflow for its use in the synthesis of an Active Pharmaceutical Ingredient (API).



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Caption: Generalized workflow for the use of **(R)-4-Amino-2-methyl-1-butanol** in API synthesis.

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